molecular formula C24H16ClNO5 B4039855 2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-chlorobenzoate

2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-chlorobenzoate

Cat. No.: B4039855
M. Wt: 433.8 g/mol
InChI Key: SMPSVMGTIKWUOO-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-chlorobenzoate is a useful research compound. Its molecular formula is C24H16ClNO5 and its molecular weight is 433.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.0717003 g/mol and the complexity rating of the compound is 730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

The synthesis and antimicrobial screening of derivatives related to the subject compound have been extensively studied. For instance, derivatives incorporating thiazole rings have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi, suggesting potential therapeutic intervention for microbial diseases (Desai, Rajpara, & Joshi, 2013).

Herbicidal Activities

Research has also been conducted on derivatives for herbicidal applications, with findings indicating that certain compounds exhibit comparable or even superior herbicidal activity to commercial products. These compounds target protoporphyrinogen oxidase, a critical enzyme in plant chlorophyll synthesis, and have shown efficacy in controlling broadleaf weeds in rice fields (Luo et al., 2008).

Antiproliferative Effects

The antiproliferative activity against various cancer cell lines, including colon cancer, breast cancer, and leukemia, has been evaluated for certain derivatives. These studies have highlighted the potential of these compounds in cancer therapy, with specific derivatives exhibiting significant antiproliferative effects, suggesting their use as leads in the development of new anticancer agents (Božić et al., 2017).

Corrosion Inhibition

Moreover, derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds significantly reduce the corrosion rate, acting through adsorption on the metal surface. This application is particularly relevant in industries where metal preservation is critical (Rahmani et al., 2018).

Enzyme Inhibition

Additionally, the synthesis of novel derivatives has led to the discovery of compounds with significant lipase and α-glucosidase inhibition, offering potential therapeutic avenues for treating diseases associated with these enzymes, such as obesity and diabetes (Bekircan et al., 2015).

Properties

IUPAC Name

[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClNO5/c1-29-21-14-15(11-12-20(21)30-23(27)17-9-5-6-10-18(17)25)13-19-24(28)31-22(26-19)16-7-3-2-4-8-16/h2-14H,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPSVMGTIKWUOO-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-chlorobenzoate
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2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-chlorobenzoate
Reactant of Route 3
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Reactant of Route 3
2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-chlorobenzoate
Reactant of Route 4
Reactant of Route 4
2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-chlorobenzoate
Reactant of Route 5
2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-chlorobenzoate
Reactant of Route 6
Reactant of Route 6
2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-chlorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.